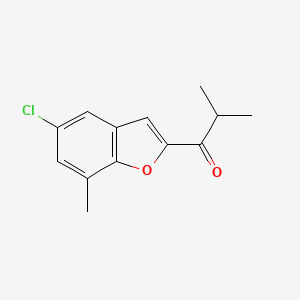
2-(2-(1h-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is a compound that features a pyrazole ring, a cyclopentane ring, and an amino acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the cyclopentane ring. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and procedures, such as heterogeneous catalytic systems and ligand-free systems, is becoming increasingly popular in industrial settings .
化学反応の分析
Types of Reactions
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: A similar compound with a piperidine ring instead of a cyclopentane ring.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Another related compound with a nitro group on the pyrazole ring.
Uniqueness
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is unique due to its combination of a pyrazole ring and a cyclopentane ring with an amino acid moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
1-amino-2-(2-pyrazol-1-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c12-11(10(15)16)5-1-3-9(11)4-8-14-7-2-6-13-14/h2,6-7,9H,1,3-5,8,12H2,(H,15,16) |
InChIキー |
XDULUBSWMIFHNR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)(C(=O)O)N)CCN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






nitrosoamine](/img/structure/B13626181.png)









